Bisphenol AP
Overview
Description
Bisphenol AP (BPAP) is an analog of bisphenol A (BPA), which is an endocrine disruptor among the bisphenol analogs. It is one of the most used products in contact materials and is reported to exert genotoxic potentials, greater than BPA .
Synthesis Analysis
The synthesis of bisphenols and their derivatives in biological matrices has been studied extensively. The development of reliable analytical methods is key in the field of public health surveillance to obtain biomonitoring data to determine what bisphenols are reaching people’s bodies .
Scientific Research Applications
-
Environmental Science and Pollution Research
- Bisphenol AP, like other bisphenol analogues, is known to be degraded by bacteria, which helps in reducing their environmental concentrations .
- The methods of application in this field involve studying the bacterial degradation of bisphenol analogues .
- The outcome of these studies contributes to our understanding of how to control and reduce the environmental impact of these compounds .
-
Toxicology
- Bisphenol AP is studied for its potential toxic effects on various body systems and mechanisms, including its impact on the reproductive and endocrine system, obesity, albuminuria, and the generation of reactive oxygen species .
- The methods of application in this field involve conducting toxicological evaluations and preventive measures .
- The outcomes of these studies contribute to our understanding of the potential health risks associated with exposure to bisphenol AP and other bisphenols .
-
Food Packaging
- Bisphenol AP, like Bisphenol A (BPA), is used in food contact applications .
- The methods of application in this field involve using Bisphenol AP as a structural component in polycarbonate beverage bottles and as a component in metal can coatings .
- The outcomes of these applications are that small, measurable amounts of the packaging materials may migrate into food and can be consumed with it .
-
Analytical Chemistry
- Bisphenol AP is used in the development of analytical methods for determining bisphenols in various complex matrices .
- The methods of application in this field involve using various extraction techniques and gas chromatography and liquid chromatography coupled with mass spectrometry .
- The outcomes of these applications are the development of sensitive and reliable analytical methods for identifying and determining trace levels of bisphenols .
-
Thermal Paper Production
- Bisphenol AP is used in the production of thermal paper .
- The methods of application in this field involve using Bisphenol AP as a key ingredient in the coating of thermal paper .
- The outcome of these applications is the production of thermal paper which is widely used in receipts, labels, and tickets .
-
Analytical Chemistry
- Bisphenol AP is used as an analytical reference standard for the quantification of the analyte in urine samples, beverages, and wastewaters .
- The methods of application in this field involve using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas-chromatography coupled to mass spectrometry (GC-MS) .
- The outcomes of these applications are the development of sensitive and reliable analytical methods for identifying and determining trace levels of bisphenols .
-
Electronics
- Bisphenol AP is used in the production of electronic devices .
- The methods of application in this field involve using Bisphenol AP as a key ingredient in the manufacturing of certain electronic components .
- The outcome of these applications is the production of various electronic devices that we use in our daily lives .
-
Water Pipes
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)-1-phenylethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWYDCFAISREI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051444 | |
Record name | 4,4'-(1-Phenylethylidene)bisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1-Phenylethylidene)bisphenol | |
CAS RN |
1571-75-1 | |
Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1571-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(4-hydroxyphenyl)-1-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-(1-Phenylethylidene)bisphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(4-hydroxyphenyl)-1-phenylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 4,4'-(1-phenylethylidene)bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.